molecular formula C15H24N2O3S B4966809 3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Cat. No. B4966809
M. Wt: 312.4 g/mol
InChI Key: TXOPRTPXOSUEJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various chemical reactions, including condensation and substitution processes, to introduce specific functional groups into the benzenesulfonamide framework. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide demonstrates a method involving the introduction of nitrophenyl tetrazolyl groups into the benzenesulfonamide structure, showcasing the versatility and complexity of these synthesis processes (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be determined using techniques like X-ray crystallography. Such studies reveal the spatial arrangement of atoms within the molecule and how this structure influences its chemical behavior and interaction with biological targets. The crystal structure analysis of related compounds provides insights into their conformation and the potential for molecular interactions, which is crucial for understanding their mechanism of action (Siddiqui et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds involves their interaction with various reagents, leading to the formation of new compounds with different properties. For example, the reactivity of sulfonamides with chlorosulfonic acid to produce sterically hindered isomeric forms demonstrates the compound's versatility in chemical synthesis and the potential for creating a wide range of derivatives with varying properties (Rublova et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, play a crucial role in their application and effectiveness in various fields. These properties are determined by the compound's molecular structure and can significantly influence its behavior in different environments. Studies focusing on the crystal structure and solubility can provide valuable information for the development of new compounds (Jia et al., 2019).

properties

IUPAC Name

3,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-13-4-5-15(12-14(13)2)21(18,19)16-6-3-7-17-8-10-20-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOPRTPXOSUEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

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